molecular formula C10H18BrNO B1406101 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide CAS No. 1225778-87-9

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide

Cat. No. B1406101
CAS RN: 1225778-87-9
M. Wt: 248.16 g/mol
InChI Key: WSWOHILMYWOKKG-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide, also known as BrCPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the amide family, and its unique structural features make it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide in lab experiments is its high purity and stability, which makes it easy to handle and manipulate. However, one limitation is its relatively high cost, which may make it less accessible for some researchers.

Future Directions

There are several future directions for research on 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide. One area of interest is its potential as a therapeutic agent for various neurological disorders. Another direction is the development of new synthetic methodologies using 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide as a building block. Additionally, 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide could be used in the synthesis of new materials with unique physical properties, such as conductive polymers and semiconductors.
In conclusion, 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is a promising compound with a range of potential applications in various fields. Its unique structural features and biochemical properties make it a valuable tool for scientific research, and further investigation is needed to fully understand its potential.

Scientific Research Applications

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has been extensively studied for its potential as a building block in the synthesis of various organic compounds. It has also been investigated for its use in the development of new drugs and pharmaceuticals. Additionally, 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has been used in the synthesis of novel materials with unique physical properties.

properties

IUPAC Name

2-bromo-N-(cyclopentylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWOHILMYWOKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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